

Synonyms for Sudan Orange G in scientific literature.

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Compound of Interest

Compound Name: *Sudan Orange G*

Cat. No.: *B7806536*

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An In-depth Technical Guide to **Sudan Orange G** and Its Synonyms in Scientific Literature

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds, including their various synonyms and associated technical data, is paramount. This guide provides an in-depth overview of **Sudan Orange G**, a synthetic azo dye, focusing on its nomenclature, physicochemical properties, and applications in scientific research.

Nomenclature and Synonyms

Sudan Orange G is known by a multitude of synonyms in scientific literature and commercial databases. Accurate identification through these various names is crucial for comprehensive literature searches and regulatory compliance. The compound's identity is definitively established by its CAS Registry Number: 2051-85-6.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

A summary of its common synonyms and identifiers is presented below:

Category	Synonym/Identifier	Reference(s)
Common Name	Sudan Orange G	[1] [2] [3] [4] [5] [6]
SOG		[4] [7] [8] [9] [10]
Sudan G		[5]
Systematic & IUPAC Names	2,4-Dihydroxyazobenzene	[2] [4] [5] [6] [9] [11]
4-(Phenylazo)resorcinol		[2] [3] [4]
4-phenyldiazenylbenzene-1,3-diol		[7]
1,3-Benzenediol, 4-(2-phenyldiazenyl)-		[12]
Colour Index (C.I.) Name	C.I. Solvent Orange 1	[1] [2]
Colour Index Number	C.I. 11920	[2] [5] [6] [9]
CAS Registry Number	2051-85-6	[1] [2] [3] [4] [5] [6] [9] [11]
EINECS Number	218-131-9	[1] [2] [3]
PubChem CID	16325	[4] [5] [6]
Beilstein Registry Number	958430	[9]
Trade Names & Other Synonyms	Ceres Orange G	[1]
Ceres orange GN		[1]
1504 Yellow		[7]
C.I. Food Orange 3		[1]

Physicochemical Properties

The physicochemical properties of **Sudan Orange G** are essential for its application in various experimental settings. A compilation of key quantitative data is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1][2][5][6][9][11]
Molecular Weight	214.22 g/mol	[1][2][5][6][9][11]
Appearance	Red-orange powder	[1][3][4][7]
Melting Point	141-148 °C	[2]
143-146 °C	[1][3][4][7][13]	
150-170 °C	[5][13][14]	
Boiling Point	354.35 °C (rough estimate)	[1][13]
407.501 °C at 760 mmHg	[3][7]	
Solubility	Water: 0.2 g/L at 20 °C	[1][14]
Ethanol: 0.2-0.3 g/100mL	[1][5][13][14]	
DMSO: Slightly soluble	[1][13]	
Methanol: Slightly soluble	[1][13]	
Chloroform: 1 mg/mL	[6]	
λ _{max}	388 nm	[6][13]

Experimental Protocols and Applications

Sudan Orange G is utilized in a variety of research applications, from biological staining to analytical chemistry. This section outlines the methodologies for some of its key uses.

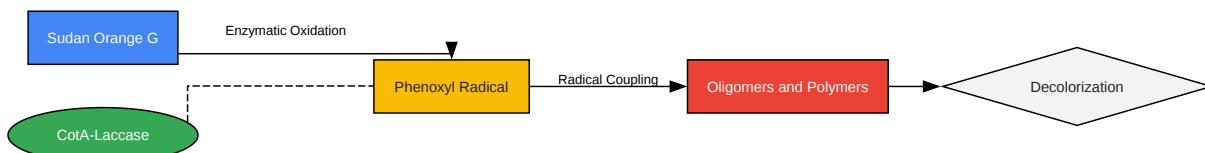
Enzymatic Biotransformation of Sudan Orange G

A notable application of **Sudan Orange G** is in studies of enzymatic degradation of azo dyes. The bacterial enzyme CotA-laccase from *Bacillus subtilis* has been shown to decolorize this dye.[12][15]

Methodology:

- Enzyme and Substrate Preparation: Recombinant CotA-laccase is produced and purified. A stock solution of **Sudan Orange G** is prepared in an appropriate solvent.
- Reaction Conditions: The biotransformation is carried out at 37°C in a pH 8 buffer, which is the optimal pH for the enzyme's activity.[12][16] The reaction mixture contains a specific concentration of **Sudan Orange G** (e.g., 0.5 mM) and a defined activity of CotA-laccase (e.g., 1 U/mL).[12][15][16]
- Monitoring the Reaction: The decolorization process is monitored over time by measuring the decrease in absorbance at the maximum wavelength of **Sudan Orange G** (around 430 nm) using a spectrophotometer.[16]
- Product Analysis: The biotransformation products are identified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][15] This allows for the elucidation of the degradation pathway.

The enzymatic oxidation of **Sudan Orange G** by laccase results in the formation of oligomers and polymers through radical coupling reactions, which is a mechanism that avoids the production of potentially toxic aromatic amines.[8][12][15][17]



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Enzymatic oxidation pathway of **Sudan Orange G** by laccase.

Analytical Detection in Food and Spices

Sudan Orange G is an illegal food additive in many jurisdictions due to safety concerns.[18][19] Therefore, sensitive analytical methods are required for its detection in food matrices.

Methodology using HPLC-UV/Vis:

- Sample Preparation: A representative sample of the food product (e.g., chili powder) is weighed. The dye is extracted from the matrix using a suitable organic solvent, such as a mixture of acetonitrile and acetone.[20]
- Chromatographic Separation: The extract is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[21] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution (often with a modifier like formic acid) is used to separate **Sudan Orange G** from other components in the sample.[22][23]
- Detection and Quantification: The eluting compounds are monitored by a UV-Visible detector at the maximum absorbance wavelength of **Sudan Orange G** (around 420 nm).[23] Quantification is achieved by comparing the peak area of **Sudan Orange G** in the sample to that of a known standard.

Histological Staining

In histology, **Sudan Orange G** is used for staining specific cellular components.[2][4][6]

Methodology for Staining Triglycerides in Frozen Sections:

- Tissue Preparation: Frozen sections of animal tissue are prepared using a cryostat.
- Staining Solution: A saturated solution of **Sudan Orange G** is prepared in a suitable solvent, such as 70% ethanol.
- Staining Procedure: The tissue sections are incubated with the **Sudan Orange G** staining solution for a specific period.
- Differentiation and Counterstaining: The sections are then differentiated in a solvent to remove excess stain and may be counterstained with a nuclear stain like hematoxylin to provide contrast.
- Mounting and Visualization: The stained sections are mounted on microscope slides and observed under a light microscope, where triglycerides will appear as orange-red droplets.

Conclusion

Sudan Orange G is a versatile chemical with a wide range of synonyms and applications in scientific research. A thorough understanding of its nomenclature is essential for accessing the breadth of literature available on this compound. The provided data on its physicochemical properties and detailed experimental applications in enzymatic biotransformation, analytical detection, and histological staining serve as a valuable resource for researchers and professionals in related fields. The methodologies outlined here provide a foundation for the practical application of **Sudan Orange G** in a laboratory setting.

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